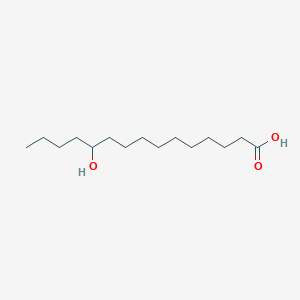
11-Hydroxypentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxypentadecanoic acid is a hydroxylated fatty acid with the molecular formula C15H30O3. It is a straight-chain fatty acid with a hydroxyl group attached to the 11th carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the condensation reaction of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-), followed by ethoxycarbonylmethylation and subsequent conversion to this compound . Another method involves the condensation of the sodium salt of 11-bromoundecanoic acid with Me3SiO(CH2)4MgX in the presence of Li2CuCl4 as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Hydroxypentadecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by various reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the hydroxyl group to a hydrogen atom, forming pentadecanoic acid.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of this compound.
Applications De Recherche Scientifique
11-Hydroxypentadecanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 11-hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR), both of which are key components of the human longevity pathway . Additionally, it modulates the JAK-STAT signaling pathway, which is involved in cytokine and inflammatory processes .
Comparaison Avec Des Composés Similaires
Pentadecanoic Acid: A straight-chain saturated fatty acid with the molecular formula C15H30O2.
11-Hydroxyhexadecanoic Acid:
Uniqueness: 11-Hydroxypentadecanoic acid is unique due to the presence of the hydroxyl group at the 11th carbon, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H30O3 |
|---|---|
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
11-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-3-11-14(16)12-9-7-5-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) |
Clé InChI |
UMFHUOABFXSVIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)
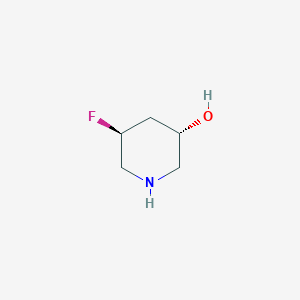
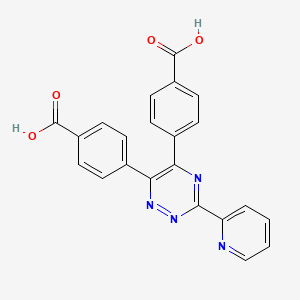
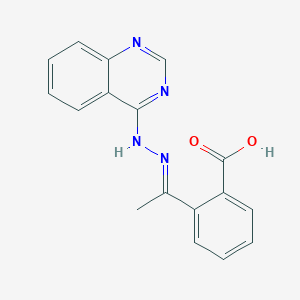



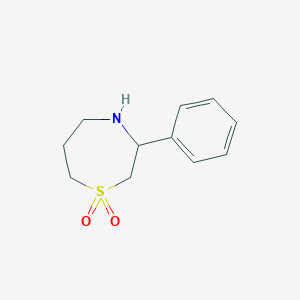
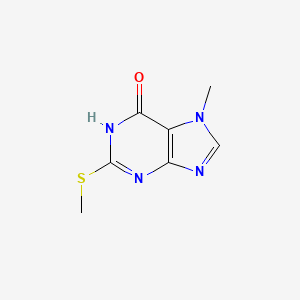

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
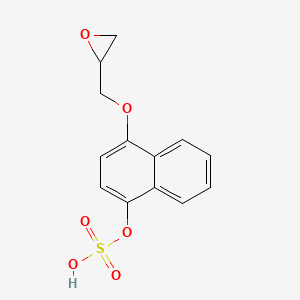
![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)
